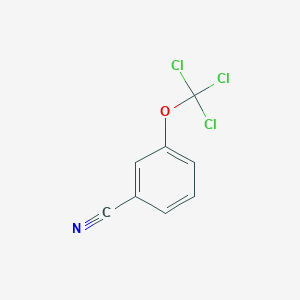

3-(Trichloromethoxy)benzonitrile

Description

3-(Trichloromethoxy)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a trichloromethoxy (-O-CCl₃) group at the 3-position.

Properties

IUPAC Name |

3-(trichloromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDXCRCSIUYNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(Cl)(Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trichloromethoxy)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This process can be carried out using ionic liquids as recycling agents to enhance the efficiency and environmental friendliness of the reaction . The reaction conditions often include a temperature of around 120°C and a reaction time of approximately 2 hours .

Industrial Production Methods: In industrial settings, the synthesis of benzonitriles, including this compound, can be achieved through various methods such as the cyanation of benzene halides, ammoxidation of toluene, and the reaction of benzoic acid with urea . These methods are optimized for large-scale production, ensuring high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(Trichloromethoxy)benzonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trichloromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzylamine derivatives .

Scientific Research Applications

3-(Trichloromethoxy)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trichloromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trichloromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors . These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The substituent's position and electronic nature are critical determinants of a compound's properties. Below is a comparative analysis of 3-(Trichloromethoxy)benzonitrile and its analogs:

Table 1: Structural and Electronic Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Electronic Effects |

|---|---|---|---|---|

| This compound | -O-CCl₃ at position 3 | C₈H₄Cl₃NO | 236.48 | Strong electron-withdrawing (Cl inductive effect) |

| 2-Fluoro-4-(trichloromethoxy)benzonitrile | -F (2), -O-CCl₃ (4) | C₈H₃Cl₃FNO | 254.47 | Combined electron-withdrawing (F and Cl) |

| 3-(Trifluoromethyl)benzonitrile | -CF₃ at position 3 | C₈H₄F₃N | 171.12 | Strong electron-withdrawing (CF₃ resonance and inductive effects) |

| 3-Nitrobenzonitrile | -NO₂ at position 3 | C₇H₄N₂O₂ | 148.12 | Extremely electron-withdrawing (resonance-dominated) |

| 3-(3-Thienyl)benzonitrile | Thienyl group at position 3 | C₁₁H₇NS | 185.24 | Electron-rich (aromatic sulfur contributes π-electron density) |

Key Observations :

- Electron-withdrawing capacity: The trichloromethoxy group (-O-CCl₃) is less electron-withdrawing than -NO₂ but comparable to -CF₃, depending on the solvent environment .

- Steric effects : The bulky trichloromethoxy group may hinder interactions in biological systems compared to smaller substituents like -CN or -F .

Reactivity and Chemical Behavior

Substituents dictate reactivity in substitution or coupling reactions:

- Trichloromethoxy group : The -O-CCl₃ group is less reactive toward nucleophilic substitution than -Br or -I (e.g., 3-(bromomethyl)benzonitrile in ), but its electron-withdrawing nature enhances electrophilic substitution at meta/para positions .

- Comparison with amino derivatives: Compounds like 3-(4-aminophenyl)benzonitrile () exhibit increased solubility in polar solvents due to the -NH₂ group, whereas trichloromethoxy derivatives are likely more lipophilic .

Biological Activity

3-(Trichloromethoxy)benzonitrile is an organic compound that belongs to the class of benzonitriles, characterized by the presence of a trichloromethoxy group and a nitrile group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications, due to its potential biological activities.

- Molecular Formula : C8H4Cl3N

- Molecular Weight : 232.48 g/mol

- Structure : The trichloromethoxy group significantly influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

- Covalent Bond Formation : The chlorinated groups can form covalent bonds with nucleophilic sites on proteins, altering their activity or function.

- Biochemical Pathways : The nitrile group may participate in biochemical reactions, influencing cellular signaling pathways and metabolic processes.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

-

Antimicrobial Activity :

- Exhibits significant inhibitory effects against various bacterial strains.

- Potential applications in developing new antimicrobial agents due to its unique structure.

-

Anticancer Properties :

- Preliminary studies suggest cytotoxic effects on cancer cell lines.

- Mechanistic studies are ongoing to elucidate its potential as an anticancer drug.

-

Enzyme Inhibition :

- Shows promise as an inhibitor of specific enzymes involved in metabolic pathways.

- Potential use in designing enzyme inhibitors for therapeutic purposes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated:

- Inhibition Zone : The compound demonstrated a significant inhibition zone (≥15 mm) against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL, indicating moderate antimicrobial activity.

Case Study 2: Cytotoxicity Assay

In vitro assays were performed on various cancer cell lines (e.g., HeLa, MCF-7):

- Cell Viability : Treatment with this compound resulted in a dose-dependent decrease in cell viability.

- IC50 Values : IC50 values were determined to be approximately 20 µM for HeLa cells, suggesting potent anticancer activity.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.